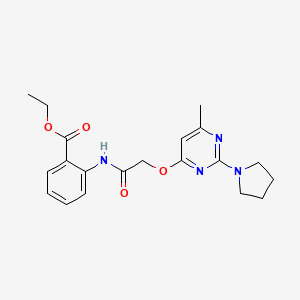

Ethyl 2-(2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamido)benzoate

Description

Properties

IUPAC Name |

ethyl 2-[[2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4/c1-3-27-19(26)15-8-4-5-9-16(15)22-17(25)13-28-18-12-14(2)21-20(23-18)24-10-6-7-11-24/h4-5,8-9,12H,3,6-7,10-11,13H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUBKKACWDXBCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)COC2=NC(=NC(=C2)C)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamido)benzoate typically involves multiple steps. One common synthetic route starts with the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol with ethyl 2-bromoacetate under basic conditions to form the intermediate ethyl 2-(2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetate). This intermediate is then reacted with 2-aminobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace the pyrrolidine group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

Ethyl 2-(2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamido)benzoate serves as a versatile building block in organic synthesis. Researchers utilize it to create more complex molecules through various reaction pathways, including:

- Coupling Reactions : Facilitating the formation of new carbon-carbon bonds.

- Functionalization : Modifying existing structures to enhance properties.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. Key applications include:

- Enzyme Function Studies : Understanding enzyme interactions through targeted inhibition.

- Signal Transduction Pathway Modulation : Investigating how the compound affects cellular signaling mechanisms.

Medicine

The therapeutic potential of this compound is a significant area of interest:

- Anti-inflammatory Properties : Preliminary studies suggest it may inhibit inflammatory pathways.

- Anticancer Activity : Research indicates potential efficacy against various cancer cell lines through apoptosis induction.

Industry

In industrial applications, this compound is explored for developing new materials with specific properties:

- Polymers : Used as a monomer in creating specialty polymers.

- Coatings : Investigated for use in protective coatings due to its chemical stability.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamido)benzoate involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The compound may also modulate signaling pathways by binding to receptors or enzymes, leading to altered cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with several heterocyclic derivatives, differing primarily in substituents and core heterocycles. Below is a comparative analysis:

Key Observations :

Heterocyclic Core Influence: The pyrimidine core in the target compound may enhance π-π stacking interactions in biological systems compared to benzimidazole (Compound A21) or oxazolo-pyridine (Compound 16) . The pyrido-pyrimidine dione derivative exhibits higher molecular weight (440.4 vs.

Substituent Effects :

- The pyrrolidinyl group in the target compound could improve membrane permeability compared to piperidinyl (Compound 16) due to reduced steric hindrance .

- Thioacetamido groups (Compound A21) introduce sulfur, which may increase metabolic stability but reduce polarity compared to the oxyacetamido linker in the target .

Synthetic Challenges :

- The target compound’s synthesis likely parallels methods for Compound A21 and Compound 16, requiring precise control of amidation and esterification steps .

- Elemental analysis discrepancies (e.g., C: 70.24% found vs. 70.57% calculated in Compound 16) highlight common purification challenges in heterocyclic synthesis .

Research Findings and Data Gaps

- Structural Data : While the target compound’s exact melting point, solubility, and spectral data are unavailable, analogs suggest characteristic IR peaks (C=O ~1700 cm⁻¹) and NMR shifts for aromatic and amide protons .

Biological Activity

Ethyl 2-(2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamido)benzoate is a synthetic compound characterized by its complex molecular structure, which includes a pyrimidine ring and a pyrrolidine group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure

The IUPAC name for this compound is ethyl 2-[[2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetyl]amino]benzoate. Its molecular formula is , and it has a molecular weight of 392.43 g/mol. The structural complexity allows for various interactions at the molecular level, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The pyrimidine moiety can engage with nucleic acids or proteins, potentially inhibiting their function. Additionally, this compound may modulate signaling pathways by binding to receptors or enzymes, leading to altered cellular responses .

Anticancer Properties

Recent studies have explored the anticancer potential of compounds related to this compound. For instance, derivatives of para-aminobenzoic acid (PABA), which share structural similarities with this compound, have demonstrated significant antiproliferative activity against various cancer cell lines, including MCF-7 and A549. IC50 values for these compounds ranged from 0.55 µM to 5.85 µM, indicating potent anticancer effects .

Case Studies

- Antiproliferative Activity : A study on benzamide derivatives of PABA revealed that certain compounds exhibited IC50 values comparable to standard anticancer drugs like doxorubicin, suggesting a promising avenue for further research into the efficacy of this compound in cancer therapy .

- Inhibition Studies : In vitro studies demonstrated that some compounds related to this structure could inhibit cyclooxygenase (COX) enzymes selectively, particularly COX-2, which is often implicated in inflammation and cancer progression. The selectivity index for these compounds was notably high, indicating potential anti-inflammatory applications alongside anticancer properties .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in cancer pathways, further supporting its therapeutic potential .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.